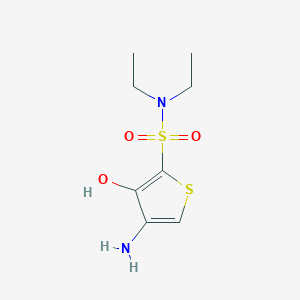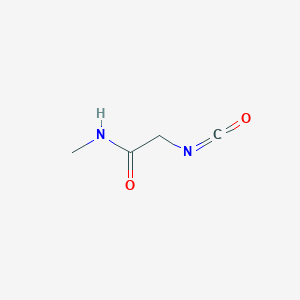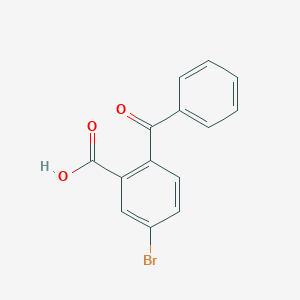![molecular formula C34H26N2O10 B14229571 Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate CAS No. 823814-62-6](/img/structure/B14229571.png)
Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of benzyloxy and nitrophenoxy groups attached to a benzoate core, making it a subject of interest in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with benzyl alcohol, followed by nitration. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst like sulfuric acid to facilitate the esterification process. The nitration step requires a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to ensure the selective introduction of nitro groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products.
化学反応の分析
Types of Reactions
Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Carboxylic acids and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro groups can participate in redox reactions, while the benzyloxy groups can enhance the compound’s binding affinity to target molecules. The ester group allows for hydrolysis, releasing active intermediates that can further interact with biological pathways.
類似化合物との比較
Similar Compounds
Methyl 3,5-bis(benzyloxy)benzoate: Lacks the nitro groups, making it less reactive in redox reactions.
Methyl 3,4,5-tris(benzyloxy)benzoate: Contains an additional benzyloxy group, altering its steric and electronic properties.
Uniqueness
Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate is unique due to the presence of both benzyloxy and nitrophenoxy groups, which confer distinct reactivity and binding properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
823814-62-6 |
|---|---|
分子式 |
C34H26N2O10 |
分子量 |
622.6 g/mol |
IUPAC名 |
methyl 3,5-bis(4-nitro-3-phenylmethoxyphenoxy)benzoate |
InChI |
InChI=1S/C34H26N2O10/c1-42-34(37)25-16-28(45-26-12-14-30(35(38)39)32(19-26)43-21-23-8-4-2-5-9-23)18-29(17-25)46-27-13-15-31(36(40)41)33(20-27)44-22-24-10-6-3-7-11-24/h2-20H,21-22H2,1H3 |
InChIキー |
IZJMZZZGVPGKOE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3)OC4=CC(=C(C=C4)[N+](=O)[O-])OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B14229489.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]-](/img/structure/B14229495.png)

![5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine](/img/structure/B14229513.png)

![6-Ethyl-3-{[(pyridin-2-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14229521.png)

![1-(8-{[(2S)-2-Phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229527.png)
![5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B14229534.png)
![[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene](/img/structure/B14229545.png)
![N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide](/img/structure/B14229547.png)
![3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole](/img/structure/B14229548.png)

![Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14229572.png)
